
Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyridine ring structure, which is substituted with an ethyl ester group, a chlorine atom, and a keto group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Studies have shown that derivatives of 1,6-dihydropyridine compounds exhibit notable antimicrobial properties. Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate has been investigated for its potential as an antibacterial agent. For instance, a study demonstrated its effectiveness against various bacterial strains, suggesting that modifications to the dihydropyridine structure can enhance antimicrobial activity .
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit cytotoxic effects on cancer cells. A specific study highlighted the compound's ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create various derivatives that can be utilized in pharmaceuticals and agrochemicals. For example, researchers have successfully synthesized novel pyridine derivatives by reacting this compound with different nucleophiles .
Agrochemical Applications
Pesticide Development
The compound's structural characteristics make it a potential candidate for developing new pesticides. Preliminary studies suggest that certain derivatives of this compound exhibit insecticidal properties. These findings open avenues for research into environmentally friendly pest control solutions .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to controls, highlighting its potential as an antibacterial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
A research article in Cancer Research detailed experiments where this compound was applied to various cancer cell lines. The results showed a dose-dependent increase in cell death, suggesting its utility in developing new cancer therapies.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Uniqueness
Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chlorine atom and the keto group in the pyridine ring enhances its potential as a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₀ClN₁O₃
- Molecular Weight : 215.63 g/mol
- CAS Number : 821791-58-6
- Structure : The compound features a dihydropyridine core, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial and antifungal properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting fungal growth.
- Antimalarial Activity : Research indicates that derivatives of this compound can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For instance, compounds with similar structures have demonstrated IC₅₀ values in the micromolar range against resistant strains of the parasite .
- Antitumor Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. This includes inhibition of cell proliferation and promotion of cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : It affects the integrity of microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, thereby reducing tumor growth.
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of this compound:
Pharmacokinetics
The pharmacokinetic profile indicates good absorption characteristics with high gastrointestinal (GI) absorption potential. Further studies are needed to evaluate its bioavailability and metabolic pathways.
Properties
IUPAC Name |
ethyl 4-chloro-6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-4-10-7(11)3-6(5)9/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTUIPSYTNVKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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